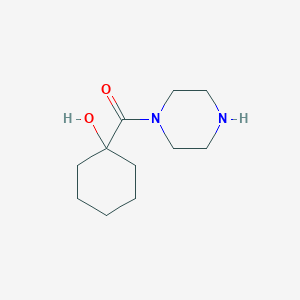
(1-Hydroxycyclohexyl)-piperazin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Hydroxycyclohexyl)-piperazin-1-ylmethanone is a chemical compound with a unique structure that combines a hydroxycyclohexyl group with a piperazinylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxycyclohexyl)-piperazin-1-ylmethanone typically involves multiple steps, including reduction, acylation, Friedel-Crafts reaction, chlorination, and basic fluxing reactions. The process begins with the reduction of a precursor compound, followed by acylation to introduce the methanone group. The Friedel-Crafts reaction is then employed to attach the piperazinyl group to the cyclohexyl ring. Chlorination and basic fluxing reactions are used to further modify the compound and achieve the desired structure .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-Hydroxycyclohexyl)-piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The piperazinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperazinyl derivatives.
Aplicaciones Científicas De Investigación
(1-Hydroxycyclohexyl)-piperazin-1-ylmethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Hydroxycyclohexyl)-piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group can participate in hydrogen bonding and hydrophobic interactions, while the piperazinylmethanone moiety can interact with enzymes and receptors. These interactions can modulate biological processes and lead to various effects, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: A photoinitiator used in UV-curable technologies.
1-Benzoylcyclohexanol: Another compound with a similar structure but different functional groups.
Uniqueness
(1-Hydroxycyclohexyl)-piperazin-1-ylmethanone is unique due to the combination of the hydroxycyclohexyl and piperazinylmethanone groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C11H20N2O2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
(1-hydroxycyclohexyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H20N2O2/c14-10(13-8-6-12-7-9-13)11(15)4-2-1-3-5-11/h12,15H,1-9H2 |
Clave InChI |
RNDSSNXUXLUSTR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C(=O)N2CCNCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


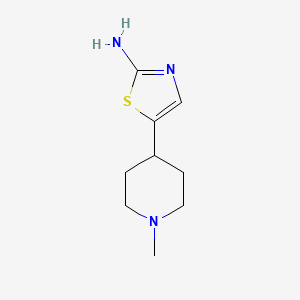

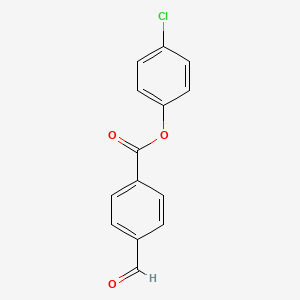
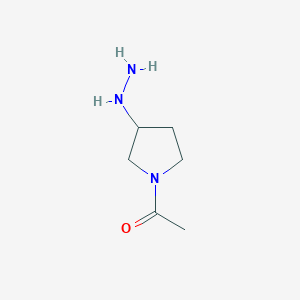
![tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13881122.png)
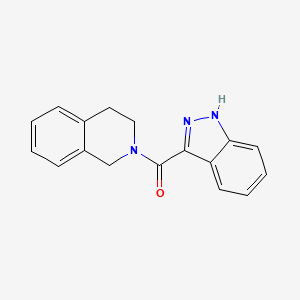
![6-iodo-N-(isoxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881142.png)
![2-Chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B13881145.png)
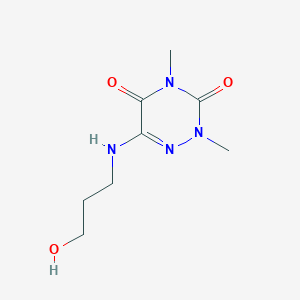
![N'-[(4-butoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13881156.png)
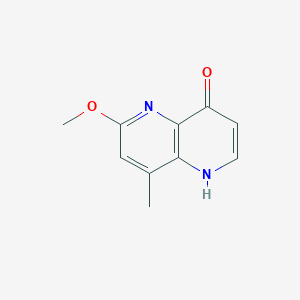
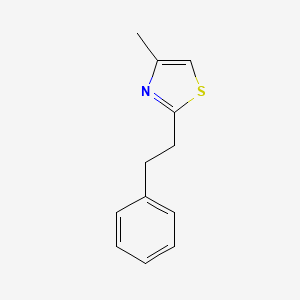
![tert-butyl N-[2-[(2-bromoacetyl)-pentan-3-ylamino]ethyl]carbamate](/img/structure/B13881176.png)

